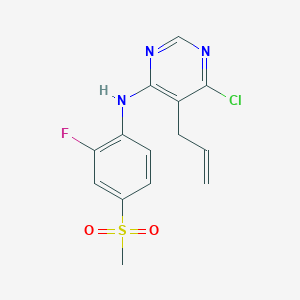
2-Chloro-5-cyanonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-cyanonicotinic acid is a heterocyclic aromatic compound with the molecular formula C₇H₃ClN₂O₂ It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-5-cyanonicotinic acid typically involves the chlorination and cyanation of nicotinic acid derivatives. One common method includes the reaction of 2-hydroxypyridine with phosphorus oxychloride in the presence of an alkali to produce 2-chloro-3-cyanopyridine, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production methods often involve the use of efficient oxidation catalysts such as acetylacetone molybdenum to achieve high yields. The process includes steps like carboxylation, chlorination, and hydrolysis under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-cyanonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Use of oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substituted pyridine derivatives.
- Carboxylic acids from hydrolysis of the cyano group.
Scientific Research Applications
2-Chloro-5-cyanonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyanonicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-Chloronicotinic acid
- 5-Cyanonicotinic acid
- 2-Chloro-3-cyanopyridine
Comparison: 2-Chloro-5-cyanonicotinic acid is unique due to the simultaneous presence of both chlorine and cyano groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H3ClN2O2 |
|---|---|
Molecular Weight |
182.56 g/mol |
IUPAC Name |
2-chloro-5-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3H,(H,11,12) |
InChI Key |
ISJINFXUEGJXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















